molecular formula C21H28N4O2 B2630792 N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226440-08-9

N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2630792
CAS No.: 1226440-08-9
M. Wt: 368.481
InChI Key: NUUWEWIUPGVYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum exhibits characteristic peaks (predicted in CDCl3):

δ (ppm) Multiplicity Integration Assignment
1.22 Triplet 3H CH3 (ethyl)
2.35 Singlet 3H N–CH3 (piperidine)
2.78 Quartet 2H CH2 (ethyl)
3.45 Multiplet 4H Piperidine Haxial
4.62 Singlet 2H O–CH2–CO
6.90–7.45 Multiplet 5H Aromatic protons

13C NMR signals correlate with the molecular structure:

δ (ppm) Assignment
14.1 CH3 (ethyl)
28.7 N–CH3 (piperidine)
46.8 O–CH2–CO
112–158 Aromatic and pyrimidine carbons
170.2 Amide carbonyl

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet):

  • 3280 cm−1 : N–H stretch (amide),
  • 1655 cm−1 : C=O stretch (amide I band),
  • 1590 cm−1 : C–N stretch coupled with N–H bending (amide II),
  • 1250 cm−1 : Aryl-O–CH2 asymmetric stretch.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows:

  • m/z 369.2 : [M + H]+ (calculated 368.48),
  • m/z 351.1 : Loss of H2O from the amide group,
  • m/z 212.0 : Pyrimidine-piperidine fragment ion.

UV-Vis Spectroscopy

In methanol solution:

  • λmax = 274 nm : π→π* transition in the pyrimidine ring,
  • λmax = 225 nm : n→π* transition of the amide carbonyl.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-4-17-9-5-6-10-18(17)23-19(26)14-27-20-12-16(3)22-21(24-20)25-11-7-8-15(2)13-25/h5-6,9-10,12,15H,4,7-8,11,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUWEWIUPGVYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC(C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, identified by its CAS number 1226436-42-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N4O2C_{21}H_{28}N_{4}O_{2} with a molecular weight of 368.5 g/mol. The compound features a complex structure that includes both aromatic and heterocyclic components, which are often associated with diverse biological activities.

PropertyValue
CAS Number1226436-42-5
Molecular FormulaC21H28N4O2
Molecular Weight368.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Recent studies have explored the antitumor properties of similar compounds derived from pyrimidine and piperidine scaffolds. For instance, compounds with structural similarities have shown promising results against various cancer cell lines. A notable study demonstrated that derivatives with pyrimidine rings exhibited significant cytotoxicity against Mia PaCa-2 and PANC-1 cell lines, suggesting that modifications in the side chains can enhance antitumor efficacy .

The proposed mechanism of action for compounds like this compound involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, SAR studies indicate that the presence of piperidine enhances binding affinity to target proteins involved in cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds has indicated that modifications in the piperidine ring can significantly affect biological activity. Compounds with electron-donating groups on the piperidine nitrogen tend to exhibit improved potency against tumor cells. This is exemplified in studies where variations in substituents on the pyrimidine ring led to differential inhibition of topoisomerase II, a key enzyme involved in DNA replication .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of related compounds, a series of pyrimidine derivatives were synthesized and tested against human tumor cell lines such as HepG2 and RKO. The results indicated that certain derivatives showed potent activity with IC50 values in the low micromolar range, highlighting the potential for further development into therapeutic agents .

Study 2: Pharmacokinetics and Toxicology

Another investigation focused on the pharmacokinetics and toxicity profile of similar compounds revealed that modifications in the alkyl chain length could influence metabolic stability and toxicity. Compounds with longer alkyl chains exhibited reduced clearance rates, suggesting a need for careful optimization during drug development .

Scientific Research Applications

Pharmacological Applications

1. Drug Development

N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been investigated for its role in drug development, particularly as a potential therapeutic agent targeting specific biological pathways. Its structural features suggest that it may interact with various receptors or enzymes involved in disease processes.

2. Inhibition Studies

Research indicates that compounds similar to this compound may inhibit lysosomal phospholipase A2 (PLA2G15), which is linked to drug-induced phospholipidosis. This property could be leveraged in screening for potential drug toxicity during the development phase, as inhibition of PLA2G15 has been shown to correlate with phospholipid accumulation in lysosomes .

3. Structure-Based Drug Design

The compound's unique structure makes it a candidate for structure-based drug design (SBDD) methodologies. SBDD utilizes the three-dimensional structures of biological targets to design new drugs that can effectively interact with these targets . The application of this compound in this context could lead to the discovery of novel therapeutics for various conditions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the phenyl ring and modifications to the piperidine/pyrimidine moieties. Key examples include:

Compound Name Substituent on Phenyl Ring Piperidine Substituent Molecular Weight Key Features
N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (Target) 2-ethyl 3-methyl 388.9 g/mol* Balanced lipophilicity due to ethyl group; moderate steric bulk .
N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 5-chloro, 2-methyl 3-methyl 388.9 g/mol Electron-withdrawing Cl enhances polarity; may improve target binding .
N-(4-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 4-bromo 3-methyl 419.3 g/mol Bromine increases molecular weight and may enhance halogen bonding .
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 2-fluoro 4-methyl 375.4 g/mol Fluorine improves metabolic stability; 4-methylpiperidine alters conformation .
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide 2-CF3 Unsubstituted piperidine 405.4 g/mol CF3 group increases hydrophobicity and electron-withdrawing effects .

*Molecular weight inferred from analog data in .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide?

Synthesis optimization requires systematic evaluation of reaction conditions. For example, substitution reactions involving pyrimidine or piperidine intermediates may benefit from adjusting catalysts (e.g., Lewis acids), solvent polarity, and temperature gradients. Multi-step protocols, such as those involving acetamide condensation (as seen in analogous compounds), should prioritize yield improvement via stepwise purification (e.g., column chromatography) and monitoring by TLC/HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the phenyl and pyrimidine rings. For instance, δ 2.03–2.33 ppm in ¹H NMR can resolve methyl groups on the piperidine and pyrimidine moieties, while LC-MS (e.g., m/z 376.0 [M+H]+) validates molecular weight and purity . High-resolution mass spectrometry (HRMS) further ensures structural accuracy.

Q. How can researchers mitigate hazards during handling and storage of this compound?

Safety protocols should align with SDS guidelines for structurally similar acetamides, which recommend using personal protective equipment (PPE), fume hoods, and inert-atmosphere storage. For reactive intermediates (e.g., chloro or nitro derivatives), neutralization of waste streams and emergency spill kits are essential .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the pyrimidine-oxy-acetamide scaffold in novel reactions?

Quantum chemical calculations (e.g., density functional theory) can model transition states and electron density distributions. Institutions like ICReDD employ reaction path search algorithms to simulate plausible mechanisms (e.g., nucleophilic aromatic substitution at the pyrimidine 4-position) and prioritize experimental conditions . Molecular dynamics simulations also assess solvent effects on reaction kinetics.

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from stereoelectronic effects or metabolic stability variations. For example, trifluoromethyl groups in analogs enhance lipophilicity and half-life, but steric hindrance from 3-methylpiperidine in this compound could alter binding kinetics. Comparative SAR studies using X-ray crystallography or molecular docking are recommended .

Q. What methodologies enable efficient scale-up from lab-scale synthesis to pilot production?

Continuous flow reactors improve scalability for multi-step sequences by enhancing heat/mass transfer. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, while process control systems (e.g., PAT tools) monitor critical parameters like pH and temperature in real time .

Q. How can isotopic labeling (e.g., ¹⁴C, ²H) track metabolic pathways of this compound?

Radiolabeled synthesis via incorporation of ¹⁴C-acetic anhydride or deuterated solvents allows tracing in pharmacokinetic studies. Autoradiography and LC-MS/MS quantify metabolite formation in vitro (e.g., liver microsomes) and in vivo .

Methodological Frameworks

Q. What theoretical frameworks guide the design of derivatives with enhanced target selectivity?

Hybrid QSAR/pharmacophore models integrate electronic descriptors (e.g., Hammett constants) and steric parameters (e.g., Taft indices) to predict affinity for targets like kinase enzymes. Free-energy perturbation (FEP) calculations further refine predictions of binding free energy changes .

Q. How do solvent polarity and proticity influence the stability of the acetamide bond?

Accelerated stability studies under varied conditions (e.g., aqueous buffers at pH 1–9, 40–60°C) combined with Arrhenius modeling quantify degradation rates. Polar aprotic solvents (e.g., DMF) may stabilize the acetamide bond compared to protic solvents like ethanol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.